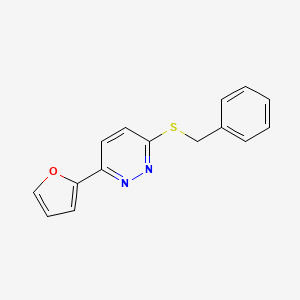

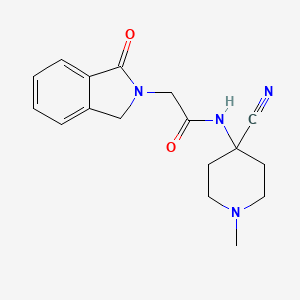

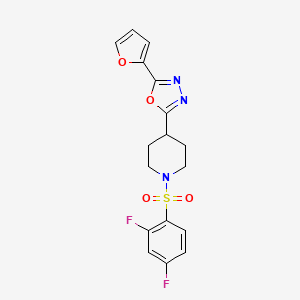

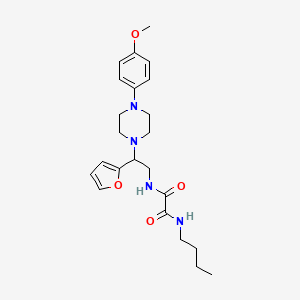

![molecular formula C12H20N2O3 B2891589 tert-Butyl 7-oxo-2,6-diazaspiro[3.5]nonane-2-carboxylate CAS No. 2287316-05-4](/img/structure/B2891589.png)

tert-Butyl 7-oxo-2,6-diazaspiro[3.5]nonane-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

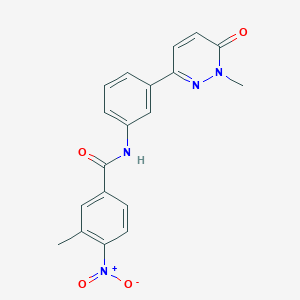

“tert-Butyl 7-oxo-2,6-diazaspiro[3.5]nonane-2-carboxylate” is a chemical compound that is used as a reagent in the synthesis of various inhibitors . It is also used in the preparation of CDK4/6 inhibitors .

Synthesis Analysis

The synthesis of “tert-Butyl 7-oxo-2,6-diazaspiro[3.5]nonane-2-carboxylate” involves several steps. One method involves the use of 4‑oxygenated piperidine‑1‑carboxylic acid tert-butyl ester as a raw material to first prepare 4‑vinylpiperidine‑1‑carboxylic acid tert-butyl ester, which then reacts with trichloroacetyl chloride . Another method involves the addition of a solution of tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate in THF to 1M LiHMDS in THF at -78 °C .Molecular Structure Analysis

The molecular structure of “tert-Butyl 7-oxo-2,6-diazaspiro[3.5]nonane-2-carboxylate” is represented by the SMILES stringCC(C)(C)OC(N1CCC2(CCNC2)C1)=O . The empirical formula is C12H22N2O2 and the molecular weight is 226.32 . Chemical Reactions Analysis

The chemical reactions involving “tert-Butyl 7-oxo-2,6-diazaspiro[3.5]nonane-2-carboxylate” are primarily related to its use as a reagent in the synthesis of various inhibitors . It is used in the preparation of CDK4/6 inhibitors .Physical And Chemical Properties Analysis

The physical and chemical properties of “tert-Butyl 7-oxo-2,6-diazaspiro[3.5]nonane-2-carboxylate” include its molecular weight of226.32 , and its SMILES string representation CC(C)(C)OC(N1CCC2(CCNC2)C1)=O . It is a solid compound .

Applications De Recherche Scientifique

Drug Synthesis

This compound is utilized in the synthesis of various pharmaceuticals. It serves as a key intermediate in the creation of small molecule drugs due to its structural complexity and functional group versatility. It has been particularly noted for its role in the synthesis of RET kinase inhibitors , which are crucial in targeted cancer therapies . Additionally, it’s used in the preparation of CDK4/6 inhibitors , which are important in the treatment of several types of cancers .

Pharmacology

In pharmacological research, tert-Butyl 7-oxo-2,6-diazaspiro[3.5]nonane-2-carboxylate is a valuable reagent. It’s used to develop compounds that can interact with various biological targets, such as enzymes and receptors. Its ability to form hydrogen bonds and act as an electron-withdrawing group increases the reactivity of substrates, making it a useful tool in the study of drug-receptor interactions.

Biochemistry

Biochemists employ this compound in the study of enzyme mechanisms. Its interaction with enzymes can provide insights into enzyme-substrate specificity and the role of enzymes in metabolic pathways. This information is vital for understanding diseases at the molecular level and developing enzyme inhibitors as potential treatments.

Agrochemicals

The tert-butyl group in this compound makes it a candidate for the synthesis of agrochemicals. Its structural properties allow for the creation of novel pesticides and herbicides, contributing to the development of more effective and safer agricultural products .

Materials Science

In materials science, this compound’s multifunctional nature enables the design of new polymeric materials. It can be used to synthesize polymers with specific mechanical properties for use in various industries, including automotive, aerospace, and consumer goods .

Enzyme Mechanism Studies

Researchers utilize tert-Butyl 7-oxo-2,6-diazaspiro[3.5]nonane-2-carboxylate in the exploration of enzyme mechanisms. It helps in understanding how enzymes catalyze reactions and the influence of different molecular structures on enzyme activity. This knowledge is crucial for the design of new drugs and therapeutic strategies .

Peptide and Protein Synthesis

This compound is also instrumental in the synthesis of peptides and proteins. It provides a scaffold for the construction of complex peptide chains, which are essential in the study of protein structure and function.

Chemical Space Exploration

Lastly, tert-Butyl 7-oxo-2,6-diazaspiro[3.5]nonane-2-carboxylate aids in the exploration of chemical space. It represents a novel scaffold that can be used to generate diverse chemical libraries, which are fundamental in the discovery of new lead compounds for drug development .

Safety and Hazards

Mécanisme D'action

Target of Action

Similar compounds have been used in the synthesis of ret kinase inhibitors and potent GPR119 agonists .

Biochemical Pathways

Related compounds have been implicated in pathways involving ret kinases and GPR119 , which play roles in cell growth and glucose homeostasis, respectively.

Propriétés

IUPAC Name |

tert-butyl 7-oxo-2,8-diazaspiro[3.5]nonane-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O3/c1-11(2,3)17-10(16)14-7-12(8-14)5-4-9(15)13-6-12/h4-8H2,1-3H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSRUCBYGLBAKMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2(C1)CCC(=O)NC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,5-Di-(2-ethylhexyl)-3,6-bis-(5''-N-hexyl-[2,2',5',2'']cterthiophen-5-yl)-pyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B2891507.png)

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2891510.png)

![3-[Amino(cyclopropyl)methyl]oxetan-3-ol](/img/structure/B2891517.png)

![N-(2-ethylphenyl)-1-[(3-nitrophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2891520.png)

![3-(3-oxo-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propyl)-6-(trifluoromethyl)-2H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2891522.png)

![1-morpholino-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2891525.png)

![3-[2-[4-(2-methylbutan-2-yl)phenoxy]heptanoylamino]-N-(5-oxo-1-phenyl-4H-pyrazol-3-yl)benzamide](/img/structure/B2891527.png)